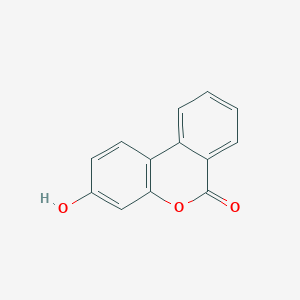

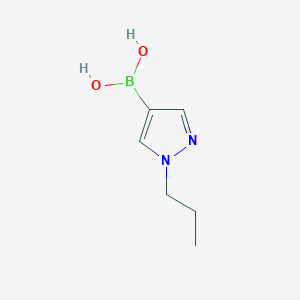

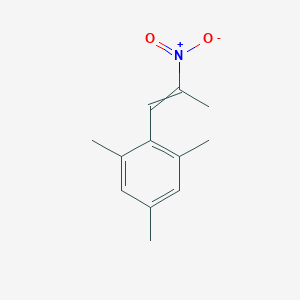

2-(Benzyloxy)naphthalen-1-ylboronic acid

描述

2-(Benzyloxy)naphthalen-1-ylboronic acid is a compound that is related to the naphthalene family, which is known for its two fused benzene rings. The compound of interest is not directly discussed in the provided papers, but it shares structural similarities with the naphthalene derivatives mentioned in the research. These derivatives are important in various chemical reactions and have been studied for their potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and often requires specific conditions and catalysts. For example, the Rh(III)-catalyzed cascade reactions of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds lead to the formation of highly functionalized naphthalenones . Another method involves the benzannulation of enamines with alkynes, mediated by hypervalent iodine(III), to synthesize polysubstituted naphthalene derivatives . These methods highlight the versatility and creativity in synthesizing naphthalene-based compounds, which could potentially be applied to the synthesis of 2-(Benzyloxy)naphthalen-1-ylboronic acid.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for their reactivity and properties. For instance, the triorganotin(IV) esters of 2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoic acid exhibit monomeric forms in solution and have a trigonal bipyramidal coordination geometry of tin in the solid state . Understanding the molecular structure is essential for predicting the behavior of these compounds in various chemical environments.

Chemical Reactions Analysis

Naphthalene derivatives participate in a variety of chemical reactions. The cascade reactions mentioned earlier result in naphthalenone derivatives that can be further functionalized into various naphthalene derivatives . The benzannulation process is another example of a chemical reaction leading to the synthesis of naphthalene derivatives with a broad substrate scope and good functional group tolerance . These reactions are indicative of the reactivity patterns that might be expected for 2-(Benzyloxy)naphthalen-1-ylboronic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their substituents. For instance, 2-substituted-1-naphthols have been shown to be potent inhibitors of 5-lipoxygenase, with the structure of the substituent affecting the compound's activity . The dual fluorescence modes and emissions of 2-(1,4-dioxo-1,4-dihydronaphthalen-2-yl-amino)benzoic acid demonstrate how the physical properties, such as fluorescence, can be modulated by the molecular structure . These studies provide insights into how the properties of 2-(Benzyloxy)naphthalen-1-ylboronic acid might be characterized and utilized.

科学研究应用

- Synthesis of Benzyl Ethers and Esters

- Field : Organic Chemistry

- Application : 2-(Benzyloxy)naphthalen-1-ylboronic acid is used as a reagent for the synthesis of benzyl ethers and esters . It’s emerging as a mild, convenient, and in some cases uniquely effective new reagent for this purpose .

- Method : The active reagent is delivered in situ by N-methylation of 2-benzyloxy naphthalene . The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .

- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy naphthalene .

安全和危害

未来方向

The future directions for “2-(Benzyloxy)naphthalen-1-ylboronic acid” and other boronic acids are promising. Given their various biological activities and relatively simple preparation process , they are expected to be the focus of further studies in medicinal chemistry to develop new promising drugs .

属性

IUPAC Name |

(2-phenylmethoxynaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BO3/c19-18(20)17-15-9-5-4-8-14(15)10-11-16(17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGFIOKWQKNPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)naphthalen-1-ylboronic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)